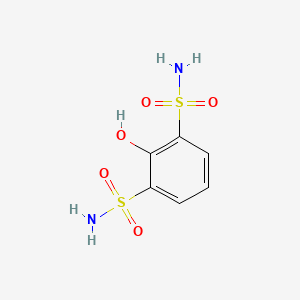

2-Hydroxybenzene-1,3-disulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O5S2 |

|---|---|

Molecular Weight |

252.3 g/mol |

IUPAC Name |

2-hydroxybenzene-1,3-disulfonamide |

InChI |

InChI=1S/C6H8N2O5S2/c7-14(10,11)4-2-1-3-5(6(4)9)15(8,12)13/h1-3,9H,(H2,7,10,11)(H2,8,12,13) |

InChI Key |

LNYMTZGMZQCNKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)O)S(=O)(=O)N |

Origin of Product |

United States |

Contextualization Within Aromatic Sulfonamide Chemistry

Aromatic sulfonamides are a class of organic compounds characterized by a sulfonamide group (-SO₂NH₂) directly attached to a benzene (B151609) ring. This functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. tandfonline.com The sulfonamide moiety is a bioisostere of the amide group, meaning it can replace an amide in a molecule without significantly altering its shape, yet it can improve properties like metabolic stability and binding affinity. tandfonline.com

The chemical reactivity of aromatic sulfonamides is largely dictated by the electron-withdrawing nature of the sulfonyl group, which influences the acidity of the N-H protons and the reactivity of the aromatic ring. The synthesis of these compounds has traditionally involved the reaction of an aryl sulfonyl chloride with an amine. However, modern synthetic methods have expanded to include copper-catalyzed couplings of aryldiazonium salts and other innovative approaches to broaden the accessible chemical space. tandfonline.com

Historical Perspective of Disulfonamide Scaffolds in Organic Synthesis

The journey of sulfonamide-based compounds began with the discovery of the antibacterial properties of sulfanilamide (B372717) in the 1930s. tandfonline.com This discovery opened the floodgates for the synthesis and investigation of thousands of sulfonamide derivatives. The development of disulfonamide scaffolds, where two sulfonamide groups are present on the same aromatic ring, represented a natural progression in this field.

Benzene-1,3-disulfonamide, a closely related structure to the title compound, has been a subject of interest, particularly in the realm of enzyme inhibition. nih.govnih.gov The presence of two sulfonamide groups can enhance the binding affinity and specificity for certain biological targets. Research into these disulfonamides has provided valuable insights into structure-activity relationships, guiding the design of more potent and selective inhibitors for various enzymes. nih.gov

Significance of Hydroxybenzene Based Derivatives

The hydroxybenzene (phenol) moiety is a fundamental building block in organic chemistry, serving as a precursor for a vast range of chemicals, from plastics to pharmaceuticals. uobaghdad.edu.iq The hydroxyl group (-OH) on the benzene (B151609) ring is a powerful activating group and a hydrogen bond donor, which significantly influences the molecule's reactivity and intermolecular interactions. uobaghdad.edu.iq

In the context of medicinal chemistry, the phenolic hydroxyl group is a common feature in many drugs, where it often plays a crucial role in binding to biological targets through hydrogen bonding. The combination of a hydroxy group and one or more sulfonamide groups on a benzene ring, as seen in 2-Hydroxybenzene-1,3-disulfonamide, creates a molecule with a rich chemical personality, possessing both acidic and hydrogen-bonding functionalities. This unique combination can lead to novel biological activities and applications. For instance, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases.

Chemical Reactivity and Transformation of 2 Hydroxybenzene 1,3 Disulfonamide

Reactivity of the Hydroxyl Group

The phenolic hydroxyl (-OH) group is a key site of reactivity. Its acidic proton and the nucleophilic character of the oxygen atom allow for a range of derivatization reactions, including acylation and alkylation, leading to the formation of valuable esters and ethers.

The hydroxyl group can be readily acylated or alkylated under appropriate conditions. Acylation typically involves reaction with acyl chlorides or anhydrides in the presence of a base to produce the corresponding ester. A related transformation is the Fries rearrangement, where a phenolic ester rearranges to a hydroxy aromatic ketone, often catalyzed by an acid like hydrogen fluoride. google.com

Alkylation introduces an alkyl group onto the hydroxyl oxygen. This reaction can be influenced by various factors, and different methods exist to achieve it. For instance, the alkylation of dihydroxybenzenes can be performed using tertiary butyl alcohol in the presence of a solid acid catalyst. google.com The alkylation of aromatic hydroxy compounds is a significant industrial process, often requiring specific catalysts like a combination of sulfonic acid and sulfuric acid to proceed efficiently. google.com

The synthesis of ethers and esters from 2-Hydroxybenzene-1,3-disulfonamide directly follows from the alkylation and acylation reactions of its hydroxyl group.

Ester Formation: The reaction with an acylating agent, such as acetic anhydride (B1165640) or benzoyl chloride, in a basic medium yields the corresponding acetate (B1210297) or benzoate (B1203000) ester. This transformation is common for phenolic compounds.

Ether Formation: The Williamson ether synthesis is a classic method for forming ethers, involving the deprotonation of the hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

These reactions are fundamental in modifying the properties of the parent molecule, for instance, by protecting the hydroxyl group to allow for selective reactions at other sites. google.com

Table 1: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Acylation (Esterification) | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O) | Phenolic Ester | Presence of a base (e.g., Pyridine) |

| Alkylation (Etherification) | Alkyl halide (R-X) | Phenolic Ether | Presence of a base (e.g., NaH, K₂CO₃) |

Reactivity of the Sulfonamide Moieties

The two sulfonamide groups (-SO₂NH₂) are generally considered to be relatively unreactive functional groups. wikipedia.org However, the nitrogen atoms and their attached acidic protons provide sites for specific chemical transformations.

The nitrogen atoms of the sulfonamide groups can undergo alkylation and acylation, although these reactions can be more challenging than those at the hydroxyl group.

N-Alkylation: This involves the substitution of one or both hydrogen atoms on the sulfonamide nitrogen with an alkyl group. Modern catalytic methods have been developed to facilitate this transformation. For example, an efficient N-alkylation of sulfonamides uses benzylic or primary aliphatic alcohols as alkylating agents, catalyzed by a well-defined manganese(I) pincer complex. researchgate.net

N-Acylation: This reaction introduces an acyl group onto the sulfonamide nitrogen. It is a known pathway for producing N-acyl-hydroxy aromatic amines through a series of steps including a Beckmann rearrangement of an intermediate ketoxime. google.com

The hydrogen atoms on the sulfonamide nitrogens are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. In the presence of a base, these protons can be removed to form a stable anion. This deprotonation is a fundamental aspect of sulfonamide chemistry and is the first step in many of their reactions, including the Hinsberg test for amines. wikipedia.org The resulting anion is a potent nucleophile and can participate in various substitution reactions.

Table 2: Representative Reactions of the Sulfonamide Moieties

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alcohol (R-OH) | N-Alkyl Sulfonamide | Manganese(I) PNP pincer catalyst, heat researchgate.net |

| N-Acylation | Acyl chloride (R-COCl) | N-Acyl Sulfonamide | Base catalyst |

| Deprotonation | Strong Base (e.g., NaOH, K₂CO₃) | Sulfonamide Anion | Aqueous or organic solvent |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with one strongly activating group (-OH) and two deactivating groups (-SO₂NH₂). This substitution pattern creates a complex reactivity profile for aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): This type of reaction involves the attack of an electrophile on the electron-rich benzene ring. libretexts.orgmakingmolecules.com The outcome is determined by the directing effects of the existing substituents.

The hydroxyl group is a powerful activating, ortho, para-director. It strongly directs incoming electrophiles to positions 4 and 6.

The sulfonamide groups are deactivating, meta-directors. youtube.com The sulfonamide at position 1 directs to position 5, while the sulfonamide at position 3 also directs to position 5.

Nucleophilic Aromatic Substitution (NAS): This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com For NAS to occur, the ring must typically be activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). libretexts.org

In this compound, the sulfonamide groups are electron-withdrawing, which does make the ring more electron-poor. youtube.com

However, the molecule lacks a conventional leaving group like a halogen. The sulfonamide groups themselves are generally poor leaving groups.

Therefore, standard nucleophilic aromatic substitution is not a highly probable reaction for this compound unless under very harsh conditions or if the molecule is modified to include a better leaving group.

Table 3: Predicted Aromatic Substitution Reactivity

| Reaction Type | Key Factors | Predicted Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | -OH group is strongly activating and o,p-directing. -SO₂NH₂ groups are deactivating and m-directing. | Substitution is likely at C4 and C6 positions, directed by the -OH group. Ring is less reactive than phenol (B47542). |

| Nucleophilic Aromatic Substitution | Requires strong electron-withdrawing groups and a good leaving group. | Unlikely under standard conditions due to the absence of a good leaving group. |

Regioselectivity and Reaction Mechanisms

The regioselectivity of electrophilic aromatic substitution reactions on this compound is a product of the directing effects of its substituents. The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the positions ortho and para to it. numberanalytics.commlsu.ac.in Conversely, the sulfonamide (-SO2NH2) groups are deactivating and meta-directing.

In the case of this compound, the hydroxyl group is at position 2, and the sulfonamide groups are at positions 1 and 3. The positions ortho to the hydroxyl group are 1 and 3, which are already substituted. The position para to the hydroxyl group is position 5. The positions meta to the sulfonamide at C1 are C3 (substituted) and C5. The positions meta to the sulfonamide at C3 are C1 (substituted) and C5. Therefore, all directing effects converge on position 5 as the most probable site for electrophilic attack. The mechanism of such reactions typically involves the formation of a positively charged intermediate known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. numberanalytics.com

The reaction of phenols with electrophiles like in nitration or halogenation is often rapid, and may require mild conditions to prevent polysubstitution. mlsu.ac.inmlsu.ac.in For instance, halogenation in a non-polar solvent is more likely to yield a monosubstituted product. mlsu.ac.in

Influence of Sulfonamide and Hydroxyl Groups on Aromatic Reactivity

The hydroxyl group significantly enhances the reactivity of the aromatic ring towards electrophilic substitution by donating electron density through resonance. numberanalytics.commlsu.ac.in This makes the ring more nucleophilic and susceptible to attack by electrophiles. The presence of the hydroxyl group can make the aromatic ring so reactive that reactions like halogenation may proceed even without a catalyst. mlsu.ac.in

In contrast, the sulfonamide groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This deactivation stems from the inductive effect of the highly electronegative oxygen and nitrogen atoms. While deactivating, the sulfonamide group's influence is overcome by the powerful activating effect of the hydroxyl group, particularly at the positions favored by the hydroxyl group.

Cyclization and Annulation Reactions Involving the Disulfonamide Framework

While specific examples of cyclization and annulation reactions involving this compound are not extensively documented in the literature, the functional groups present suggest potential for such transformations. For instance, intramolecular reactions could potentially occur between the hydroxyl group and one of the sulfonamide moieties under certain conditions, although this would likely require harsh conditions due to the stability of the aromatic ring.

In a broader context, aromatic sulfonamides can participate in cyclization reactions. For example, rhodium-catalyzed annulation reactions have been utilized for the synthesis of 1,2-benzothiazines from related sulfonamide structures. nih.gov Dearomatization reactions also offer a pathway to complex cyclic molecules from simple aromatic precursors. rsc.org It is conceivable that under specific catalytic conditions, the this compound framework could be manipulated to undergo intramolecular cyclization, potentially involving the nitrogen of the sulfonamide acting as a nucleophile.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are not widely available. However, the mechanisms of reactions involving its functional groups on other aromatic systems have been studied, allowing for informed predictions.

Elucidation of Reaction Pathways and Transition States

The mechanism for electrophilic aromatic substitution, a key transformation for this molecule, proceeds through a two-step addition-elimination pathway. libretexts.org The initial attack of the electrophile on the electron-rich aromatic ring forms a resonance-stabilized carbocation intermediate (the arenium ion). The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. For this compound, the hydroxyl group can effectively stabilize the positive charge of the arenium ion through resonance, particularly when the attack occurs at the ortho and para positions. The subsequent elimination of a proton restores the aromaticity of the ring.

Computational chemistry could be employed to model the reaction pathways and transition states for various transformations of this compound. Such studies would provide insights into the activation energies and the geometries of the transition states, further elucidating the reaction mechanisms.

Kinetic Studies of Reactivity

Specific kinetic data for reactions of this compound are not readily found in the literature. However, general principles of chemical kinetics for related compounds can be applied. The rate of electrophilic aromatic substitution would be expected to be significantly faster than that of benzene due to the activating hydroxyl group, but slower than that of phenol due to the deactivating sulfonamide groups.

Kinetic studies on the oxidation of substituted phenols have shown that the nature and position of substituents significantly influence the reaction rates. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease it. mdpi.com Therefore, the oxidation of this compound would likely be slower than that of phenol.

A comprehensive kinetic model could be developed to simulate the degradation of this compound in various advanced oxidation processes, taking into account the contributions of different reactive oxygen species. nih.gov

Derivatization Strategies and Functionalization of the 2 Hydroxybenzene 1,3 Disulfonamide Scaffold

Introduction of Diverse Chemical Functionalities via Sulfonamide Nitrogens

The two sulfonamide nitrogen atoms of the 2-hydroxybenzene-1,3-disulfonamide scaffold are primary sites for introducing a wide range of chemical functionalities. These modifications can be tailored to influence the molecule's biological activity, solubility, and ability to participate in further chemical transformations.

Amine Conjugations and Linker Chemistry

The sulfonamide nitrogens can be readily engaged in conjugation reactions with various amines and linker molecules. This approach is particularly valuable for attaching biologically active moieties, reporter groups, or for connecting the scaffold to a larger molecular assembly. The reactivity of the sulfonamide nitrogen can be modulated by the choice of reaction conditions and the nature of the coupling partner.

One common strategy involves the reaction of the sulfonamide with activated carboxylic acids or their derivatives to form N-acylsulfonamides. For instance, in a related system, 3-amino-4-hydroxy-benzenesulfonamide has been shown to react with itaconic acid to yield a pyrrolidinone-containing carboxylic acid, which can be further derivatized. nih.gov This highlights the potential for similar transformations on the this compound scaffold.

Linker chemistry can be employed to introduce spacers of varying lengths and compositions, which can be crucial for optimizing the biological activity of the final conjugate. nih.gov For example, polyethylene (B3416737) glycol (PEG) linkers can be incorporated to improve solubility and pharmacokinetic properties. nih.gov The choice of linker can also influence the release mechanism of a conjugated payload in a biological system. nih.gov

Table 1: Examples of Amine Conjugation Reactions on a Related Scaffold

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-amino-4-hydroxy-benzenesulfonamide | Itaconic acid | Pyrrolidinone-carboxylic acid | nih.gov |

| Sulfonamide | Activated Carboxylic Acid | N-Acylsulfonamide | nih.gov |

| Sulfonamide | Isothiocyanate | Thiourea derivative | nih.gov |

This table presents derivatization examples from a closely related isomer, 3-amino-4-hydroxy-benzenesulfonamide, to illustrate potential reactions for the this compound scaffold.

Formation of Heterocyclic Rings at Sulfonamide Sites

The sulfonamide groups can serve as precursors for the construction of various heterocyclic rings. This strategy can significantly alter the three-dimensional shape and electronic properties of the molecule, often leading to novel biological activities.

For example, sulfonamides can be key components in the synthesis of N-heterocyclic compounds. nih.gov In the case of 3-amino-4-hydroxy-benzenesulfonamide, derivatives have been cyclized with carbamide to form imidazol-2-ones. nih.gov Another example is the reaction with benzene-1,2-diamine to generate a benzimidazole (B57391) core. nih.gov These reactions demonstrate the feasibility of incorporating five-membered heterocyclic rings at the sulfonamide position.

Furthermore, the reaction of sulfonamides with appropriate bifunctional reagents can lead to the formation of larger heterocyclic systems. For instance, the reaction of a sulfonamide with a diketone in the presence of a dehydrating agent could potentially lead to the formation of a diazepine (B8756704) ring. The specific reaction conditions and the nature of the reactants will determine the final heterocyclic product. nih.gov

Table 2: Examples of Heterocycle Formation from Sulfonamide Precursors

| Sulfonamide Derivative | Reagent | Resulting Heterocycle | Reference |

| 3-amino-4-hydroxy-benzenesulfonamide derivative | Carbamide | Imidazol-2-one | nih.gov |

| 3-amino-4-hydroxy-benzenesulfonamide derivative | Benzene-1,2-diamine | Benzimidazole | nih.gov |

| N-methyl pyrrole (B145914) disulfonyl chloride | Various amines | Secondary or primary sulfonamides | nih.gov |

This table showcases examples of heterocycle formation using sulfonamide-containing starting materials, indicating potential synthetic routes for derivatizing the this compound scaffold.

Modification of the Phenolic Hydroxyl Group for Expanded Functionality

The phenolic hydroxyl group is another key site for derivatization, allowing for the modulation of lipophilicity, the introduction of new reactive handles, and the attachment of other molecular fragments.

Etherification and Esterification for Lipophilicity Modulation

Etherification and esterification of the phenolic hydroxyl group are common strategies to increase the lipophilicity of the molecule. mdpi.com This can be particularly important for improving cell membrane permeability and oral bioavailability.

Etherification can be achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. The choice of the alkyl group can be varied to fine-tune the desired level of lipophilicity. Esterification is typically carried out using an acyl chloride or an acid anhydride (B1165640). These reactions are generally high-yielding and can be performed under mild conditions. mdpi.com

These modifications can also serve to protect the phenolic hydroxyl group during subsequent synthetic steps. The resulting ether or ester can be cleaved under specific conditions to regenerate the free phenol if required.

Coupling Reactions at the Hydroxyl Position

The phenolic hydroxyl group can participate in various coupling reactions to form carbon-oxygen or carbon-carbon bonds. These reactions provide a powerful tool for constructing more complex molecules.

Oxidative coupling reactions of phenols can lead to the formation of biphenyl (B1667301) structures. nih.govcnr.it These reactions are often mediated by metal catalysts or enzymatic systems and can be used to create dimeric structures from the this compound scaffold. cnr.it

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a triflate, which can then participate in a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the position of the original hydroxyl group.

Strategies for Macrocyclization and Oligomeric Scaffold Construction

The bifunctional nature of the this compound scaffold, with its two sulfonamide groups and a phenolic hydroxyl group, makes it an attractive building block for the construction of macrocycles and oligomers. nih.gov

Macrocyclization can be achieved through intramolecular reactions, where two reactive sites on the same molecule are linked together. For example, a derivative of the scaffold bearing a reactive group at the end of a linker attached to one sulfonamide could be cyclized with the other sulfonamide or the phenolic hydroxyl group.

Oligomeric scaffolds can be constructed through intermolecular reactions, where multiple units of the this compound scaffold are linked together. nih.gov This can be achieved through a variety of polymerization or step-growth condensation reactions. For instance, if the scaffold is derivatized with two reactive groups that can react with each other, a linear or cyclic oligomer can be formed. The specific structure of the resulting oligomer will depend on the nature of the reactive groups and the reaction conditions.

Synthesis of Hybrid Molecules Incorporating this compound

The synthesis of hybrid molecules involves covalently linking the this compound core with other pharmacophores or functional moieties to create new chemical entities with potentially synergistic or novel biological activities. The synthetic approaches can be tailored to target specific cellular components or pathways by combining the inherent properties of the sulfonamide scaffold with those of the appended molecule.

The general strategy for creating such hybrids often involves the functionalization of either the phenolic hydroxyl group or the sulfonamide groups. The presence of two sulfonamide groups offers the potential for creating bis-hybrids or for differential functionalization.

Coupling via the Phenolic Hydroxyl Group:

The phenolic -OH group can be a versatile handle for introducing other molecular fragments. Standard etherification or esterification reactions can be employed to link various moieties. For instance, reaction with an alkyl halide in the presence of a base can lead to the formation of an ether linkage. Similarly, esterification with a carboxylic acid, often activated as an acid chloride or using coupling agents like DCC (dicyclohexylcarbodiimide), can form an ester bond.

A hypothetical synthetic scheme for coupling a bioactive molecule (R-X, where X is a leaving group) to the phenolic oxygen is presented below:

Reaction: O-alkylation or O-acylation

Reagents: Alkyl halide (R-X) or Acyl halide (RCO-Cl) and a non-nucleophilic base (e.g., potassium carbonate, triethylamine).

Purpose: To introduce a new pharmacophore (R) to the scaffold, potentially altering its pharmacokinetic properties or introducing a new biological activity.

Coupling via the Sulfonamide Groups:

The sulfonamide nitrogens can also be sites for derivatization, although this is generally less common than functionalizing the phenolic hydroxyl group. The acidity of the sulfonamide N-H protons allows for their reaction with electrophiles under appropriate conditions.

Molecular hybridization has been successfully employed in medicinal chemistry to develop multifunctional agents. For example, combining sulfonamide scaffolds with moieties like benzothiazole (B30560) has yielded compounds with a wide range of pharmacological activities. rsc.org Similarly, hybrid molecules of sulfonamides with the antimicrobial agent pleuromutilin (B8085454) have shown enhanced antibacterial activity. nih.gov These examples, while not directly involving this compound, demonstrate the potential of the hybrid molecule approach for sulfonamide-containing compounds.

Table 1: Examples of Hybridization Strategies for Sulfonamide-Containing Scaffolds

| Hybrid Type | Coupled Moiety | Linkage Type | Potential Application | Reference |

| Sulfonamide-Benzothiazole | Benzothiazole | Sulfonamide bond | Anticancer, Antimicrobial | rsc.org |

| Sulfonamide-Pleuromutilin | Pleuromutilin derivative | Amide/Ester | Antibacterial | nih.gov |

| Sulfonamide-Coumarin | Coumarin | Sulfonamide bond | Enzyme Inhibition | |

| Sulfonamide-Triazole | Triazole | Click Chemistry | Anticancer |

This table presents examples of hybridization strategies applied to general sulfonamide scaffolds, which could be adapted for this compound.

Design and Synthesis of Chemically Tunable Probes and Reagents

The this compound scaffold can be functionalized to create chemically tunable probes and reagents for various applications in chemical biology and diagnostics. These probes are designed to interact with specific biological targets or to respond to changes in their chemical environment.

Fluorescent Probes:

A common strategy is to attach a fluorophore to the scaffold. The inherent binding properties of the sulfonamide group, particularly its ability to target enzymes like carbonic anhydrases, can be exploited to direct the fluorescent probe to specific cellular locations or proteins. The fluorescence properties of the probe can be designed to be sensitive to the binding event or to the local environment (e.g., pH, polarity).

The synthesis of such probes would typically involve coupling a fluorescent dye that has a reactive functional group (e.g., an isothiocyanate, a carboxylic acid, or a sulfonyl chloride) to a functional handle on the this compound scaffold. For instance, the phenolic hydroxyl group could be alkylated with a linker containing a terminal amine, which can then be reacted with a fluorescent dye.

Affinity-Based Probes:

The scaffold can also be modified to create affinity-based probes for identifying and studying protein targets. This can be achieved by introducing a reactive group (a "warhead") that can form a covalent bond with a nearby amino acid residue in the binding pocket of a target protein. Photoaffinity labels, which become reactive upon irradiation with light, are another class of probes that can be synthesized from this scaffold.

The design of such probes requires careful consideration of the structure of the target binding site to position the reactive group for efficient covalent modification.

Table 2: Design Concepts for Probes Based on the this compound Scaffold

| Probe Type | Design Principle | Synthetic Strategy | Potential Application |

| Fluorescent Probe | Conjugation of a fluorophore to the scaffold. The sulfonamide moiety can act as a targeting group. | Coupling of a fluorescent dye to the phenolic -OH or a modified sulfonamide group. | Imaging of enzyme activity (e.g., carbonic anhydrases), sensing of local environment. |

| Affinity-Based Probe | Incorporation of a reactive "warhead" (e.g., electrophile, photo-reactive group) for covalent labeling of target proteins. | Derivatization of the scaffold with a linker attached to a reactive functional group. | Target identification and validation, mapping of binding sites. |

| Chemically Tunable Reagent | Introduction of a functional group that can be chemically modified in a controlled manner (e.g., a "click" handle). | Functionalization with an azide (B81097) or alkyne group for subsequent click chemistry reactions. | Modular synthesis of a variety of probes and reagents. |

This table outlines conceptual designs for probes based on the this compound scaffold, drawing from general principles of chemical probe design.

The synthesis of these probes often requires multi-step synthetic sequences and careful purification to ensure their specificity and functionality. The development of such tools based on the this compound scaffold holds promise for advancing our understanding of biological systems.

Advanced Applications and Functional Materials Based on 2 Hydroxybenzene 1,3 Disulfonamide Scaffolds

Coordination Chemistry and Ligand Design for Metal Complexes

The presence of multiple donor atoms (oxygen from the hydroxyl and sulfonyl groups, and nitrogen from the sulfonamide groups) on the 2-Hydroxybenzene-1,3-disulfonamide scaffold makes it an intriguing ligand for the coordination of a wide range of metal ions. The specific arrangement of these functional groups allows for various binding modes, leading to the formation of diverse metal complexes with interesting structural and electronic properties.

The this compound ligand is capable of acting as a multidentate chelating agent. The ortho-positioning of the hydroxyl group and one of the sulfonamide groups can facilitate the formation of stable five- or six-membered chelate rings with a metal center. This chelation is enhanced by the potential for deprotonation of both the phenolic hydroxyl and the sulfonamide N-H protons, creating anionic donor sites that form strong bonds with metal ions.

Studies on analogous hydroxyphenyl sulfonamides have demonstrated their ability to form stable complexes with transition metals. For instance, sulfonamides bearing a hydroxyphenyl moiety have been successfully synthesized and their coordination with Rh(III) has been investigated, highlighting the capacity of these types of ligands to coordinate with platinum-group metals mostwiedzy.pl. The interaction typically involves the deprotonated hydroxyl oxygen and the nitrogen atom of the sulfonamide group. The presence of a second sulfonamide group in this compound offers additional coordination sites, potentially leading to the formation of polynuclear complexes or coordination polymers.

The nature of the metal-ligand interactions can be fine-tuned by the pH of the medium, which influences the protonation state of the ligand. This pH-dependent coordination behavior can be exploited in the design of stimuli-responsive materials and sensors.

While no Metal-Organic Frameworks (MOFs) based specifically on the this compound linker have been reported in the literature to date, its structural features suggest a strong potential for its use in the construction of such porous crystalline materials. The ability of the ligand to bridge multiple metal centers through its hydroxyl and two sulfonamide groups makes it a promising candidate for the generation of 2D or 3D MOF architectures.

The synthesis of such MOFs would likely involve solvothermal or hydrothermal methods, reacting the ligand with a suitable metal salt. The choice of metal ion and reaction conditions would be crucial in dictating the resulting framework topology and properties. The characterization of these hypothetical MOFs would rely on techniques such as single-crystal X-ray diffraction to determine the crystal structure, powder X-ray diffraction to assess phase purity, and gas sorption analysis to evaluate porosity.

The incorporation of the hydroxyl and sulfonamide functionalities within the pores of a MOF could lead to materials with enhanced gas storage capacities, selective separation of small molecules, or catalytic activity.

Catalytic Applications in Organic Transformations

The functional groups present in this compound suggest its potential utility in both organocatalysis and as a ligand in transition metal catalysis.

The combination of a Brønsted acidic phenolic hydroxyl group and Lewis basic sulfonamide groups within the same molecule opens up the possibility of this compound acting as a bifunctional organocatalyst. The acidic and basic sites could work in concert to activate substrates and facilitate a variety of organic transformations.

While direct organocatalytic applications of this compound have not been documented, the broader class of sulfonamides has been explored in organocatalysis. For example, proline-derived sulfonamides have been shown to be effective catalysts for various C-C bond-forming reactions, including aldol (B89426) and Mannich reactions nih.gov. Furthermore, the chirality at the sulfur atom in sulfonimidamides, a class of compounds closely related to sulfonamides, has been exploited in enantioselective organocatalysis morressier.com. These examples suggest that with appropriate modifications to induce chirality, derivatives of this compound could be developed as novel organocatalysts.

The strong coordinating ability of this compound makes it an attractive ligand for supporting transition metal catalysts. The electronic properties of the metal center can be modulated by the electron-donating or -withdrawing nature of the substituents on the benzene (B151609) ring, thereby influencing the catalytic activity and selectivity.

Research on related sulfonamide-containing ligands has demonstrated their effectiveness in various catalytic systems. For instance, Cp*Ir complexes with (pyridinylmethyl)sulfonamide ligands have been utilized as catalysts for transfer hydrogenation reactions, where the electronic properties of the sulfonamide ligand were found to significantly impact the catalytic performance nih.govacs.org. Similarly, ruthenium(II) complexes featuring arene-tethered sulfonamide ligands have been designed to exhibit pH-dependent reactivity, offering a strategy for controlling catalytic activity nih.gov. The versatility of sulfonamides as ligands in transition metal catalysis is further underscored by their use in a range of C-N bond formation reactions researchgate.netresearchgate.net.

Based on these precedents, metal complexes of this compound could potentially find applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Supramolecular Assemblies and Crystal Engineering

The presence of multiple hydrogen bond donors (N-H from the sulfonamides and O-H from the hydroxyl group) and acceptors (sulfonyl oxygens and hydroxyl oxygen) in this compound makes it an excellent candidate for the construction of intricate supramolecular assemblies through hydrogen bonding. These non-covalent interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks in the solid state.

Furthermore, the ability of sulfonated aromatic compounds, such as p-sulfonatocalix researchgate.netarenes, to form complex supramolecular assemblies with metal ions and organic guest molecules is well-established nih.govrsc.org. This suggests that this compound could also participate in the formation of host-guest complexes and other complex supramolecular systems.

The development of supramolecular assemblies based on this compound could lead to the creation of new materials with applications in areas such as molecular recognition, separation, and the design of functional organic solids.

Directed Assembly through Non-Covalent Interactions

The self-assembly of this compound into ordered supramolecular structures is primarily governed by a network of non-covalent interactions. The inherent functionalities of the molecule, namely the hydroxyl and sulfonamide groups, are potent donors and acceptors for hydrogen bonds. The aromatic ring further contributes to the stability of assembled structures through π-π stacking interactions.

The sulfonamide group (—SO₂NH₂) is a particularly robust hydrogen-bonding motif. The N-H protons are effective hydrogen-bond donors, while the sulfonyl oxygens are strong acceptors. This allows for the formation of strong and directional N-H···O hydrogen bonds, which are a recurring feature in the crystal engineering of sulfonamides. rsc.orgacs.org In concert with the phenolic hydroxyl group (—OH), which can also act as both a hydrogen-bond donor and acceptor, this compound can form extensive and predictable hydrogen-bonding networks. rsc.org

| Interaction Type | Donor/Acceptor Groups | Role in Assembly |

| Hydrogen Bonding | N-H (sulfonamide) as donor, O=S=O (sulfonamide) as acceptor | Formation of robust and directional synthons, crucial for predictable crystal packing. |

| O-H (hydroxyl) as donor, O=S=O or N of another molecule as acceptor | Contributes to the diversity and stability of hydrogen-bonded networks. | |

| π-π Stacking | Benzene Ring | Stabilizes the assembly through interactions between aromatic rings of adjacent molecules. |

| Dipole-Dipole Interactions | Polar C-S, S-N, S-O, and O-H bonds | Contribute to the overall lattice energy and packing. |

This table illustrates the potential non-covalent interactions involving this compound based on its functional groups.

Formation of Co-crystals and Inclusion Compounds

The potent hydrogen-bonding capabilities of this compound make it an excellent candidate for the formation of co-crystals. Co-crystals are multicomponent crystals in which at least one component is an active pharmaceutical ingredient (API), and the others are pharmaceutically acceptable co-formers, held together by non-covalent interactions. nih.gov The sulfonamide group is a well-established functional group for the design of co-crystals, frequently forming reliable hydrogen-bonded synthons with a variety of co-formers. acs.orgnih.gov

Potential co-formers for this compound could include compounds with complementary hydrogen-bonding sites, such as pyridines, carboxylic acids, and amides. For instance, the sulfonamide N-H donor can interact with a pyridine (B92270) N-oxide acceptor to form a persistent N-H···O hydrogen bond. acs.org The variety of potential co-formers allows for the tuning of physicochemical properties like solubility, stability, and bioavailability. nih.govacs.org

Furthermore, the phenolic component of the molecule suggests its potential to form inclusion compounds. In these complexes, a "guest" molecule (in this case, potentially this compound) is encapsulated within the cavity of a "host" molecule. youtube.comyoutube.com Common hosts include cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior. The benzene ring of this compound could be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions, while the hydrophilic hydroxyl and sulfonamide groups remain exposed to the solvent. chemrxiv.orgnih.gov Such complexation can enhance the solubility and stability of the guest molecule. nih.gov

| Potential Co-former | Functional Group of Co-former | Expected Hydrogen-Bonding Motif |

| Pyridine-N-oxides | N-oxide | N-H (sulfonamide) ··· O (N-oxide) |

| Carboxylic Acids | Carboxyl | O-H (hydroxyl/acid) ··· O=S=O (sulfonamide) |

| Amides | Amide | N-H (sulfonamide) ··· O=C (amide) |

| 4,4'-Bipyridine | Pyridyl Nitrogen | O-H (hydroxyl) ··· N (pyridyl) |

This table presents hypothetical co-formers for this compound and the likely supramolecular synthons, based on known sulfonamide co-crystal chemistry.

Development of Novel Analytical Reagents and Probes

Chromogenic or Fluorogenic Sensing Applications

The structure of this compound is conducive to development as a chromogenic or fluorogenic sensor. Such sensors signal the presence of a specific analyte through a change in color (chromogenic) or fluorescence. rsc.orgnih.gov The principle often relies on the interaction of the analyte with the sensor molecule, which alters its electronic properties and, consequently, its absorption or emission of light.

The phenolic hydroxyl group is a key feature in this context. Its deprotonation upon interaction with a basic analyte or a metal ion can lead to a significant change in the electronic distribution within the aromatic ring, potentially causing a bathochromic (red) or hypsochromic (blue) shift in its absorption spectrum. If the molecule is fluorescent, this deprotonation can modulate the fluorescence intensity or wavelength, leading to a "turn-on" or "turn-off" response. While specific studies on this compound as a sensor are not prominent, related phenolic and sulfonamide compounds have been successfully employed in designing sensors for various ions and molecules. rsc.org

| Analyte | Potential Sensing Mechanism | Expected Spectroscopic Change |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Coordination with hydroxyl and sulfonamide oxygen atoms. | Change in absorption spectrum (color change) or quenching of fluorescence. |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with N-H or O-H groups, or deprotonation. | Shift in absorption or emission wavelength. |

| Basic Molecules | Deprotonation of the phenolic hydroxyl group. | Visible color change or fluorescence enhancement/quenching. |

This table provides a hypothetical overview of the potential sensing applications of this compound.

pH-Responsive Chemical Systems

The presence of both an acidic phenolic hydroxyl group and weakly acidic sulfonamide N-H protons makes this compound inherently pH-sensitive. The pKa of the phenolic proton is expected to be in the acidic to neutral range, while the sulfonamide protons are much weaker acids. This dual acidic nature allows the molecule to exist in different protonation states depending on the pH of the surrounding medium.

At low pH, the molecule would be fully protonated. As the pH increases, the phenolic hydroxyl group would be the first to deprotonate, forming a phenolate (B1203915) anion. At very high pH values, the sulfonamide protons could also be removed. Each of these species would have different electronic structures, solubilities, and chemical reactivities. This pH-dependent behavior could be harnessed to create pH indicators or pH-responsive materials. saudijournals.commedchemexpress.com For example, the deprotonation of the phenol (B47542) is often accompanied by a distinct color change, a principle used in many common pH indicators like phenol red. saudijournals.com

| pH Range | Dominant Species | Key Features |

| Strongly Acidic (pH < 4) | Fully protonated neutral molecule | Likely has lower water solubility. |

| Weakly Acidic to Neutral (pH 5-8) | Phenolate monoanion | Increased water solubility, different absorption spectrum (color). |

| Strongly Alkaline (pH > 12) | Dianion or trianion | High water solubility, further changes in electronic structure. |

This table outlines the expected pH-responsive behavior of this compound.

Scaffold for Material Science Applications (e.g., Polymers, Films)

This compound can serve as a functional monomer or a cross-linking agent in the synthesis of advanced polymers and films. The reactive sites on the molecule—the phenolic hydroxyl group and the two sulfonamide groups—can participate in various polymerization reactions. For instance, the hydroxyl group can react with isocyanates to form polyurethanes or with epoxides to form epoxy resins.

Incorporating the this compound unit into a polymer backbone would impart specific properties to the resulting material. The sulfonamide groups can enhance thermal stability, improve adhesion to substrates, and provide sites for metal ion chelation. The polarity of the sulfonamide and hydroxyl groups would also increase the hydrophilicity of the material. Research on chitosan (B1678972) films modified with sulfonamides has shown that such derivatization can enhance properties like the swelling ratio and biodegradation rate, which are desirable for applications such as wound dressings. nih.govmdpi.comresearchgate.net Similarly, polymers derived from this scaffold could find use in membranes for separation processes, functional coatings, or as specialty adhesives.

| Polymer Type | Potential Role of the Scaffold | Imparted Properties |

| Polyurethanes | As a diol monomer | Increased thermal stability, improved adhesion, hydrophilicity. |

| Epoxy Resins | As a curing agent | Enhanced mechanical properties, higher glass transition temperature. |

| Polyesters | As a diol component | Introduction of sulfonyl groups for modified solubility and ion-binding. |

| Polymer Blends/Composites | As a functional additive | Improved compatibility between phases, introduction of specific functionalities. |

This table summarizes the potential of this compound as a scaffold in material science.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

The synthesis of functionalized aromatic compounds is often reliant on traditional methods that can be resource-intensive and generate significant waste. Future research into 2-Hydroxybenzene-1,3-disulfonamide should prioritize the development of green and sustainable synthetic routes. This could involve exploring one-pot syntheses that minimize intermediate isolation steps and solvent usage.

Key areas for investigation include:

Water-based syntheses: Utilizing water as a solvent is a cornerstone of green chemistry. Research into aqueous-based methods for the sulfonation and amination of phenolic compounds could lead to more environmentally benign pathways to this compound. rsc.orgsci-hub.se The use of phase-transfer catalysts may also be explored to facilitate reactions between aqueous and organic phases.

Solvent-free reactions: Neat reaction conditions, where reactants are mixed without a solvent, represent another avenue for sustainable synthesis. tandfonline.com Investigations could focus on mechanochemical methods, such as ball milling, to promote the reaction between a suitable phenol (B47542) precursor and a sulfonating agent.

Alternative sulfonating agents: Moving beyond traditional sulfonating agents like chlorosulfonic acid and oleum (B3057394), which are highly corrosive, is another important research direction. The use of sulfur trioxide complexes or sulfamic acid could offer milder and more selective alternatives. amazonaws.com

Advanced Computational Prediction of Novel Reactivity and Properties

The tools of computational chemistry offer a powerful lens through which to predict and understand the behavior of molecules, thereby guiding experimental work. For a compound with limited empirical data like this compound, in silico studies are invaluable.

Future computational research could focus on:

Quantitative Structure-Activity Relationship (QSAR) modeling: By creating QSAR models, it may be possible to predict the potential biological activities of this compound and its derivatives. researchgate.net This involves correlating structural features with known activities of similar compounds to identify promising candidates for further investigation.

Prediction of physical and chemical properties: Computational methods can be employed to predict key properties such as solubility, lipophilicity (LogP), and potential for hydrogen bonding. researchgate.net This information is critical for designing applications in materials science and medicinal chemistry.

Simulating intermolecular interactions: Understanding how molecules of this compound interact with each other and with other molecules is key to predicting its solid-state structure and its behavior in solution. Molecular dynamics simulations can be used to explore these interactions and predict the formation of supramolecular assemblies. nih.gov

Exploration of New Chemical Transformations and Rearrangements

The unique combination of functional groups in this compound suggests a rich landscape for exploring novel chemical reactions and rearrangements.

Potential areas of investigation include:

Directed ortho-metalation (DoM): The sulfonamide group is known to be a powerful directing group in ortho-metalation reactions. researchgate.net This could be exploited to selectively functionalize the positions ortho to the sulfonamide groups, leading to a wide range of new derivatives.

Smiles and Truce-Smiles rearrangements: Aryl sulfonamides are known to undergo various rearrangement reactions, such as the Smiles and Truce-Smiles rearrangements. acs.org Investigating the potential for these rearrangements in this compound could open up new synthetic pathways to complex molecular architectures.

Functionalization of the hydroxyl group: The phenolic hydroxyl group provides a handle for a variety of chemical transformations, including etherification, esterification, and conversion to a triflate for cross-coupling reactions.

Reactions at the sulfonamide nitrogen: The N-H bonds of the sulfonamide groups can be deprotonated and the resulting anions can act as nucleophiles in a range of reactions, allowing for the introduction of new substituents. Additionally, the sulfonamide groups themselves could potentially be used as sulfenylating agents under specific conditions. rsc.orgresearchgate.net

Rational Design of Functional Materials with Tailored Chemical Characteristics

The structural features of this compound make it an attractive building block for the rational design of functional materials.

Future research in this area could explore:

Polymer synthesis: The difunctional nature of the molecule, with its two sulfonamide groups and a phenolic hydroxyl group, makes it a potential monomer for the synthesis of novel polymers. For instance, it could be incorporated into poly(arylene ether sulfone)s or other high-performance polymers, potentially imparting desirable properties such as improved thermal stability or altered solubility. rsc.orgrsc.orgresearchgate.net

Coordination polymers and Metal-Organic Frameworks (MOFs): The sulfonamide and hydroxyl groups are capable of coordinating to metal ions, opening up the possibility of using this compound as a ligand for the construction of coordination polymers and MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Surface modification: The ability of sulfonic acid groups to be grafted onto polymer surfaces to induce specific properties is well-established. nih.gov Investigating the attachment of this compound to surfaces could lead to materials with tailored hydrophilicity, ion-exchange capacity, or biocompatibility.

Integration into Complex Chemical Systems and Nanostructures

The incorporation of this compound into more complex chemical systems and nanostructures represents a frontier of research with significant potential for creating novel functionalities.

Promising avenues for exploration include:

Supramolecular chemistry: The hydrogen bonding capabilities of the hydroxyl and sulfonamide groups suggest that this compound could be a valuable component in the design of supramolecular assemblies. iucr.org This could involve the formation of co-crystals with other molecules to create materials with unique properties or the self-assembly of the molecule itself into well-defined structures.

Nanoparticle functionalization: Sulfonamide-functionalized nanoparticles have been explored for various applications, including drug delivery. nih.govnih.govnsf.govmdpi.comnsf.gov Attaching this compound to the surface of nanoparticles could impart specific targeting capabilities or enhance their stability and dispersibility.

Dendrimer synthesis: The trifunctional nature of the molecule could be leveraged in the divergent synthesis of dendrimers. These highly branched macromolecules could have applications in catalysis, drug delivery, and materials science.

Self-assembled monolayers (SAMs): Investigating the ability of this compound and its derivatives to form self-assembled monolayers on various substrates could lead to new methods for surface engineering with precise control over surface properties.

Q & A

Q. What are the established synthetic routes for 2-Hydroxybenzene-1,3-disulfonamide, and what are the critical reaction conditions?

The compound is synthesized via a three-step process starting from 2,4-dichlorophenol. First, chlorosulfonic acid treatment forms 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride. Subsequent reaction with aqueous ammonia yields 2-hydroxy-3,5-dichlorobenzenesulfonamide. Finally, catalytic dehalogenation (using hydrogen, palladium/Raney nickel, and alkali hydroxides) removes chlorine atoms to produce this compound. Key conditions include maintaining temperatures between 0–60°C during sulfonation and using excess ammonia to ensure complete sulfonamide formation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, NMR identifies carbon environments, distinguishing amine and hydroxyl groups. - HMBC experiments can resolve ambiguities in functional group positioning, such as differentiating primary amines from phenolic hydroxyls by correlating long-range chemical shifts (~75 ppm for amines) . Mass spectrometry and X-ray crystallography (for crystalline derivatives) further validate purity and geometry .

Advanced Research Questions

Q. How can the dehalogenation step in the synthesis of this compound be optimized to minimize byproducts?

Catalyst selection and reaction conditions significantly influence efficiency. Palladium catalysts under hydrogen pressure (≥1 atm) in basic aqueous media (e.g., NaOH) reduce halogen removal time. Elevated temperatures (50–80°C) enhance reaction rates, but excessive heat may degrade the sulfonamide. Catalyst pre-treatment (e.g., Raney nickel activation) and stoichiometric base ratios (≥3 equivalents) improve selectivity .

Q. What is the role of sulfonamide derivatives like this compound in carbonic anhydrase (CA) inhibition?

Sulfonamides bind to CA’s active site via the sulfonamide group coordinating the catalytic zinc ion. The hydroxyl group at the 2-position may enhance solubility or modulate binding affinity through hydrogen bonding. Structural studies show that substituent positioning (e.g., hydroxyl vs. amino groups) dramatically alters inhibitory potency, with nanomolar activity observed in analogs like dichlorophenamide .

Q. How do structural modifications of this compound impact its catalytic applications?

Brominated analogs (e.g., N,N,N',N'-tetrabromobenzene-1,3-disulfonamide, TBBDA) are effective bromination and nitrile synthesis catalysts. The hydroxyl group in this compound could influence redox properties or stabilize intermediates in similar reactions. Comparative studies with TBBDA in aldoxime-to-nitrile conversions suggest that electron-withdrawing groups (e.g., Br) enhance electrophilicity, while hydroxyl groups may favor hydrogen-bond-mediated catalysis .

Methodological Challenges

Q. How can researchers resolve contradictions in spectral data when characterizing sulfonamide derivatives?

Discrepancies in NMR assignments (e.g., amine vs. phenol signals) require advanced heteronuclear experiments. For example, - HMBC distinguishes primary amines (δ<sup>15</sup>N ~75 ppm) from hydroxyls. Isotopic labeling or computational modeling (DFT) can further validate ambiguous peaks. Cross-referencing with synthetic intermediates (e.g., 4-amino-6-chlorobenzene-1,3-disulfonamide) provides additional benchmarks .

Q. What strategies improve the stability of this compound during storage and handling?

The compound’s hydroxyl and sulfonamide groups make it hygroscopic. Storage under inert atmospheres (argon) in desiccated conditions prevents hydrolysis. Lyophilization or recrystallization from anhydrous solvents (e.g., chloroform) enhances purity. Stability studies under varying pH and temperature conditions are recommended to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.